molecular formula C5H6F2N2S B13567463 4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine

4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine

Cat. No.: B13567463
M. Wt: 164.18 g/mol
InChI Key: IKUCSSDMBDQTIG-UHFFFAOYSA-N
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Description

4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the 1,1-difluoroethyl group imparts distinct electronic and steric characteristics, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine typically involves the introduction of the 1,1-difluoroethyl group onto a thiazole ring. One common method is the nucleophilic substitution reaction where a suitable thiazole precursor reacts with a difluoroethylating agent under controlled conditions. For instance, the reaction of 2-aminothiazole with 1,1-difluoroethyl chloride in the presence of a base can yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and bases under controlled temperature and solvent conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The 1,1-difluoroethyl group can influence the compound’s binding affinity and selectivity towards enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, enhancing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1-Bromo-4-(1,1-difluoroethyl)benzene
  • 1-Bromo-3-(1,1-difluoroethyl)benzene
  • 1-Bromo-2-(1,1-difluoroethyl)benzene

Uniqueness

4-(1,1-Difluoroethyl)-1,3-thiazol-2-amine stands out due to the presence of both the thiazole ring and the 1,1-difluoroethyl group. This combination imparts unique electronic and steric properties, making it a versatile compound for various applications. Compared to other similar compounds, it offers a distinct balance of reactivity and stability, making it suitable for specialized research and industrial uses .

Properties

Molecular Formula

C5H6F2N2S

Molecular Weight

164.18 g/mol

IUPAC Name

4-(1,1-difluoroethyl)-1,3-thiazol-2-amine

InChI

InChI=1S/C5H6F2N2S/c1-5(6,7)3-2-10-4(8)9-3/h2H,1H3,(H2,8,9)

InChI Key

IKUCSSDMBDQTIG-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC(=N1)N)(F)F

Origin of Product

United States

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